

Selectivity Profile of Axl Inhibitor AB801: A Comparative Guide

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This guide provides a detailed comparison of the kinase selectivity profile of AB801 (formerly referred to as Compound B), a potent and selective Axl inhibitor developed by Arcus Biosciences, against other known Axl inhibitors. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the Axl receptor tyrosine kinase.

Data Presentation: Kinase Selectivity and Potency

The following table summarizes the in vitro potency and selectivity of AB801 compared to other Axl inhibitors: Bemcentinib, Dubermatinib, and Sitravatinib. The data is compiled from biochemical and cellular assays.



Assay Type	Target	AB801 (Compound B)	Bemcentini b	Dubermatin ib	Sitravatinib
Biochemical Assay					
HTRF IC50 (nM)	hAXL	1.8	5.2	77	0.98
mAXL	0.90	2.7			
Selectivity vs. MERTK (fold)	hMERTK	65x	42x	14x	10x
Selectivity vs. TYRO3 (fold)	hTYRO3	130x	33x	9x	2x
Cellular Assay					
NanoBRET™ KD (nM)	hAXL	9.1	135	1710	12
PathHunter® IC50 (nM)	hAXL	15	340	1110	11
PathHunter® IC50 (nM, 100% serum)	hAXL	776	2270	2930	162

Data sourced from Arcus Biosciences presentations.[1][2]

Kinome Scan Analysis of AB801: A comprehensive kinome scan of AB801 against 403 non-mutant kinases demonstrated a high degree of selectivity. The most significant off-target interaction was with DRAK1, showing a 47-fold lower affinity compared to Axl. All other kinases tested exhibited over 100-fold lower affinity, highlighting the minimal off-target potential of AB801.[2]

Experimental Protocols



HTRF KinEASE-TK Assay (Biochemical Potency)

This assay quantifies the enzymatic activity of Axl kinase. The protocol involves two main steps:

Kinase Reaction:

- The Axl kinase is incubated with the test compound (e.g., AB801) and a biotinylated tyrosine kinase (TK) substrate.
- The enzymatic reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 37°C).[3][4]

Detection:

- The reaction is stopped by the addition of a detection buffer containing EDTA.
- Europium (Eu3+) cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 are added.
- If the substrate is phosphorylated by AxI, the binding of the antibody and streptavidin to the same molecule brings the Eu3+ cryptate and XL665 into close proximity, resulting in a FRET signal that is measured on a compatible plate reader.[3][4]

NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular Affinity)

This assay measures the binding affinity of a compound to its target kinase within living cells.

Cell Preparation:

- HEK293 cells are transiently transfected with a vector expressing a NanoLuc® luciferase-Axl fusion protein.
- Assay Procedure:



- The transfected cells are incubated with a cell-permeable fluorescent NanoBRET™ tracer that binds to the ATP-binding pocket of the Axl kinase.
- Varying concentrations of the test compound are added to the cells.
- If the test compound binds to AxI, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc®-AxI fusion protein (donor) and the tracer (acceptor).
- The BRET signal is measured, and the data is used to determine the intracellular affinity (KD) of the compound.[5][6][7][8]

PathHunter® β-Arrestin Recruitment Assay (Cellular Potency)

This assay measures the functional inhibition of Axl signaling in cells.

• Principle:

- The assay utilizes engineered cells that co-express a ProLink[™]-tagged Axl receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
- Activation of the Axl receptor leads to the recruitment of β-arrestin.
- This recruitment forces the complementation of the two β-galactosidase enzyme fragments (ProLink™ and EA), forming a functional enzyme.[9]

Assay Procedure:

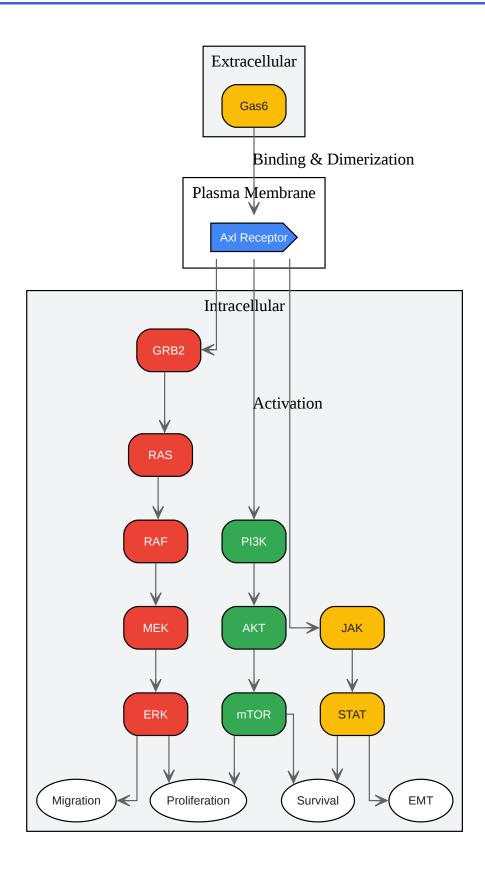
- The engineered cells are plated and incubated.
- The cells are treated with varying concentrations of the Axl inhibitor.
- The cells are then stimulated with the Axl ligand, Gas6, to induce receptor activation and β-arrestin recruitment.
- A detection reagent containing a chemiluminescent substrate for β-galactosidase is added.



 \circ The resulting luminescence, which is proportional to the extent of β-arrestin recruitment, is measured to determine the IC50 of the inhibitor.[9][10][11][12][13]

Mandatory Visualizations Axl Signaling Pathway





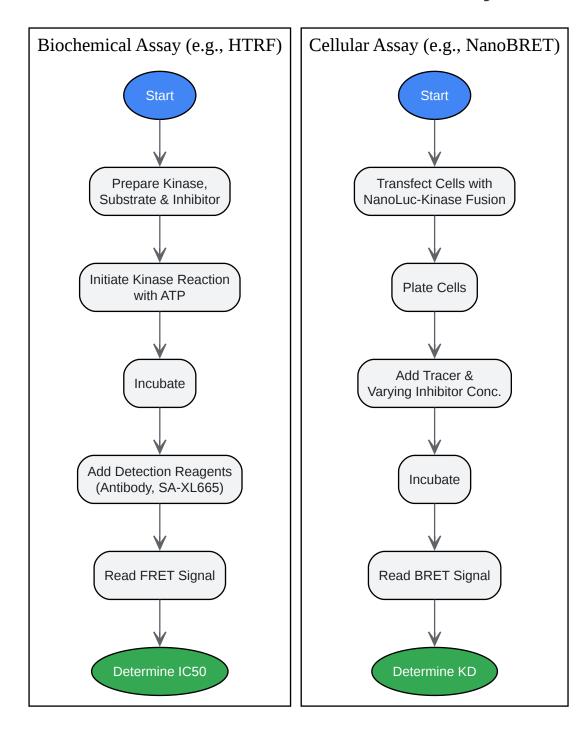
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Caption: A simplified diagram of the Axl signaling pathway.





Experimental Workflow for Kinase Selectivity Profiling



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Caption: General experimental workflows for kinase selectivity profiling.



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